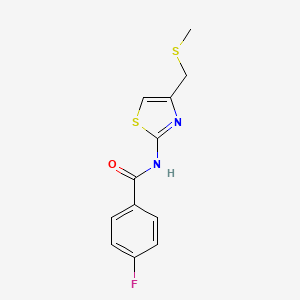

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS2/c1-17-6-10-7-18-12(14-10)15-11(16)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZBHCPEZNBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF).

Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of the corresponding benzoyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can undergo reduction reactions, particularly at the benzamide moiety, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) to introduce an azide group.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: NaN3, potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Azides, other substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

It features a thiazole ring, which is known for its biological activity, and a fluorobenzamide moiety that enhances its pharmacological properties. The presence of the methylthio group contributes to its unique reactivity and potential biological effects.

Medicinal Chemistry

- Anticancer Activity : Research indicates that 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast cancer cells, leading to reduced cell proliferation and increased apoptosis rates .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. In vitro studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics . Its mechanism appears to involve disruption of bacterial cell membranes.

Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals. Researchers have utilized it in the synthesis of more complex thiazole derivatives that show enhanced biological activity .

- Reactivity Studies : The compound’s reactivity, particularly involving the fluorine atom and methylthio group, has been explored in various chemical reactions, including nucleophilic substitutions and oxidation reactions . These reactions are critical for synthesizing derivatives with tailored properties.

Material Science

- Development of Functional Materials : The unique properties of 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide have led to its use in developing new materials with specific functionalities. For example, it has been explored in creating organic semiconductors due to its electronic properties .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that it significantly inhibited cell growth in MCF-7 (breast cancer) cells with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers tested the compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorine atom contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Thiazole Ring

Methoxy and Morpholino Derivatives

- TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide): Structural Features: Incorporates a morpholino group and methoxy substitution on a benzo[d]thiazole ring. Properties: Lower yield (45%) compared to analogs like TOZ6 (86%), suggesting steric or electronic challenges in synthesis. The morpholino group enhances solubility but may reduce membrane permeability .

Piperazine and Aryl Sulfonyl Derivatives

- CAS 1021265-80-4 (4-Fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide) :

- Structural Features: Contains a propyl linker to a 4-phenylpiperazine group.

- Properties: The piperazine moiety introduces basicity, improving water solubility. Molecular modeling suggests the phenyl group enhances hydrophobic interactions with enzyme active sites .

- Key Difference : The extended alkyl chain and piperazine substitution likely increase molecular weight (438.5 g/mol) compared to the target compound, affecting pharmacokinetics .

Substitutions on the Benzamide Moiety

Fluorine vs. Methoxy Groups

- 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7): Structural Features: Replaces fluorine with methoxy groups on both the benzamide and thiazole rings. However, this may lower affinity for targets requiring electron-deficient aromatic systems . Key Difference: Fluorine in the target compound offers stronger electron-withdrawing effects, which could improve binding to enzymes like kinases or proteases .

Imidazo-Thiazole Hybrids

- CAS 946199-69-5 (4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}benzamide): Structural Features: Fuses an imidazole ring with thiazole, creating a bicyclic system. Properties: The rigid imidazo-thiazole core may enhance metabolic stability but reduce conformational flexibility, limiting adaptation to binding pockets .

Enzyme Inhibition Profiles

- Benzothiazole Derivatives () :

- Compounds like N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) showed moderate enzyme inhibitory activity (IC₅₀ = 1.2–3.8 μM) against kinases. The methylpiperazine group facilitates hydrogen bonding with catalytic residues .

- Comparison : The target compound’s methylthio group lacks basicity, possibly reducing kinase affinity but improving selectivity for sulfur-binding enzymes (e.g., cysteine proteases) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-Fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is , with a molecular weight of approximately 269.31 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in drug development.

Research indicates that compounds similar to 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Many benzamide derivatives have shown the ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy. The inhibition of DHFR can lead to reduced cell proliferation in cancerous tissues .

- Antimicrobial Activity : Compounds with thiazole moieties have demonstrated antimicrobial properties, making them candidates for treating infections caused by resistant strains .

- Antitumor Activity : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells, thereby exhibiting potential antitumor effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide:

Case Study: Antitumor Effects

A notable case study involved the evaluation of thiazole derivatives against various cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms. Specifically, compounds that share structural similarities with 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide were effective against breast and head and neck cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.